molecular formula C14H18INO4 B581917 Boc-2-iodo-l-phenylalanine CAS No. 273221-78-6

Boc-2-iodo-l-phenylalanine

Cat. No.: B581917
CAS No.: 273221-78-6
M. Wt: 391.205
InChI Key: CAPUJMUOMAUNOD-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-iodo-l-phenylalanine typically begins with l-phenylalanine as the starting material. The phenyl ring of l-phenylalanine is iodinated to introduce the iodine atom at the ortho position. This is followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and di-tert-butyl dicarbonate (Boc2O) for the Boc protection .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process is designed to be cost-effective and environmentally friendly by minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Boc-2-iodo-l-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Boc-2-iodo-l-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Boc group protects the amino group, allowing selective reactions to occur at other functional sites. Once incorporated, the Boc group can be removed to yield the free amino group, enabling further functionalization or biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which provides distinct reactivity and steric properties compared to its bromo and chloro analogs. The ortho position of the iodine atom also influences the compound’s reactivity and interaction with other molecules .

Properties

IUPAC Name

(2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPUJMUOMAUNOD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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